(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C12H13BrN4O |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13BrN4O/c13-9-7-14-11-6-10(15-17(11)8-9)12(18)16-4-2-1-3-5-16/h6-8H,1-5H2 |
InChI Key |
UCFRNGOVUCOFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN3C=C(C=NC3=C2)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 3-Amino-1H-pyrazole-4-carboxylate
Reaction with diketones (e.g., acetylacetone) in acetic acid under reflux forms the pyrazolo[1,5-a]pyrimidine core. For brominated derivatives, electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C introduces the bromine atom at position 6.
Optimization Notes :
Ester Hydrolysis and Amidation
The ethyl ester intermediate undergoes alkaline hydrolysis (2M NaOH, 60°C, 6 hours) to the carboxylic acid, followed by amidation with piperidine using EDCI/HOBt coupling reagents in tetrahydrofuran (THF).
Critical Parameters :
Transition-Metal-Catalyzed Cross-Coupling Approaches
Recent advances leverage palladium catalysis to introduce the piperidinyl group post-cyclization. A method from Crystal Structure of Methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate adapts Suzuki-Miyaura coupling for analogous systems:
Procedure :
-
Boronate ester preparation : 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is treated with piperidinylboronic acid pinacol ester under Pd(PPh₃)₄ catalysis.
-
Reaction conditions : 1,2-dimethoxyethane (DME), aqueous K₂CO₃, 80°C, 12 hours.
Advantages :
-
Functional group tolerance : Compatible with sensitive substituents on the pyrazolopyrimidine core.
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Direct coupling offers simplicity but requires expensive starting materials.
-
Multi-step synthesis is cost-effective but time-intensive.
-
Cross-coupling provides high purity but demands specialized catalysts.
Analytical and Spectroscopic Characterization
Consistent with data from PubChem and synthetic studies[2–5], the compound exhibits:
Chemical Reactions Analysis
Functionalization via Bromine Substitution
The C6 bromine atom serves as a reactive site for cross-coupling reactions:
-
Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) to form biaryl derivatives. Reported yields: 60–85% .
-
Buchwald–Hartwig Amination : Substitution with primary/secondary amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C) yields 6-amino derivatives (45–70%) .
Example :
Piperidine-Methanone Modifications
The piperidine-methanone group undergoes:
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions, the methanone converts to carboxylic acid (yield: 65–80%) .
-
Amidation : Reacts with amines (EDC/HOBt, DCM) to form carboxamides. For example, coupling with morpholine achieves 75% yield .
Reaction Pathway :
Heterocycle Stability Under Oxidative/Reductive Conditions
-
Oxidation : The pyrazolo-pyrimidine core resists oxidation by H₂O₂ or KMnO₄ at moderate temperatures (<100°C).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces the pyrimidine ring’s double bonds, yielding dihydro derivatives (55–60%) without affecting the bromine or piperidine groups .
Comparative Reactivity of Structural Analogues
The bromine and piperidine-methanone groups distinguish its reactivity from related compounds:
| Compound | Key Functional Group | Reactivity Profile |
|---|---|---|
| 6-Bromoquinazoline | Bromoquinazoline | Less prone to cross-coupling |
| 4-(Piperidin-1-yl)phenol | Piperidine-phenol | No bromine-mediated coupling |
| Target Compound | Bromo-PP + piperidine | High Suzuki coupling efficiency |
Scientific Research Applications
mTOR Inhibition
Research has indicated that compounds similar to (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone exhibit inhibitory effects on the mechanistic target of rapamycin (mTOR). The mTOR pathway is crucial in regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy. Inhibitors of this pathway can potentially hinder tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Adaptor Associated Kinase 1 Inhibition
Studies have also highlighted the potential of pyrazolo[1,5-a]pyrimidine-based compounds in inhibiting adaptor associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. This inhibition could have therapeutic implications for neurological disorders and diseases involving synaptic dysfunction .
The biological activity of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone has been evaluated through various assays:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The interaction with AAK1 could lead to neuroprotective outcomes, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the effects of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone on various biological systems:
Case Study 1: Cancer Cell Lines
A study conducted on different cancer cell lines demonstrated that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
In models simulating neurodegenerative conditions, (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone showed promise in reducing neuronal death and maintaining synaptic integrity, suggesting potential therapeutic applications in Alzheimer's disease.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)(PIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of BMP type I receptor kinases, which play a crucial role in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
a. Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 705263-10-1)
- Key Differences: Substitution at position 3 with an ester group instead of position 2 with a methanone.
- Impact: The ester group reduces basicity compared to the methanone-piperidine moiety, affecting solubility (logP: ~2.1 vs. ~2.5 for the target compound) .
- Synthesis : Prepared via nucleophilic substitution; melting point 144–146°C, light-sensitive .
b. (7-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone (14h)
- Key Differences : Position 7 substitution with a 3,4-dimethoxyphenyl group and a 4-phenylpiperazine moiety.
- Impact : Enhanced π-π stacking due to the aromatic substituent; higher molecular weight (MW: ~465 vs. ~350 for the target compound) may reduce membrane permeability .
- Biological Relevance : Demonstrated potent CFTR modulation, suggesting substituent-dependent activity .
c. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 300717-72-0)
- Key Differences: Carboxylic acid at position 2 instead of piperidinyl methanone.
- Impact : Increased hydrophilicity (predicted logP: ~1.8) but reduced blood-brain barrier penetration .
Heterocyclic Core Variants
a. Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (72)
- Key Differences : Imidazo[1,2-b]pyridazine core replaces pyrazolo[1,5-a]pyrimidine.
- Impact : Trifluoromethyl group increases lipophilicity (logP: ~3.5) and metabolic stability .
- Synthesis : Achieved via Suzuki coupling; melting point 133–135°C .
b. (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone
- Key Differences : Triazolo[1,5-a]pyrimidine core with methyl groups at positions 5 and 5.
Substituent-Driven Comparisons
Physicochemical and Pharmacokinetic Properties
Biological Activity
(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone is a synthetic compound notable for its complex heterocyclic structure. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which has gained attention in medicinal chemistry due to its diverse biological activities. The presence of a bromine atom and a piperidine moiety enhances its potential pharmacological properties, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C₁₂H₁₃BrN₄O
- Molecular Weight : 309.16 g/mol
- CAS Number : 299405-36-0
Biological Activity Overview
Research indicates that (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone exhibits several biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies suggest that it may act as a selective inhibitor of certain kinases involved in tumor growth.
- Enzymatic Inhibition : It has been identified as an inhibitor of adaptor associated kinase 1 (AAK1), which plays a crucial role in endocytosis and synaptic vesicle recycling, making it relevant for neurological studies .
- Antimicrobial Properties : Preliminary assays indicate potential antimicrobial effects, although further studies are needed to confirm these findings.
The biological activity of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : By inhibiting AAK1, the compound may disrupt pathways critical for cancer progression and neuronal function.
Comparative Analysis
To understand the uniqueness of (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone in relation to other compounds, the following table summarizes its characteristics compared to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Bromoquinazoline | Brominated quinazoline | Antitumor activity |
| 4-(Piperidin-1-yl)-2-methylphenol | Piperidine linked to phenol | Antioxidant properties |
| 7-Bromoindole | Brominated indole | Neuroprotective effects |
| 5-(Piperidin-1-yl)-3-methylisoxazole | Piperidine linked to isoxazole | Antimicrobial effects |
| (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone | Brominated pyrazolo-pyrimidine with piperidine | Potential antitumor and enzymatic inhibition |
This table illustrates that while many compounds exhibit biological activity, the unique combination of bromination and heterocyclic structure in (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone may confer distinct pharmacological properties.
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various pyrazolo[1,5-a]pyrimidines, (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone demonstrated significant inhibition of tumor cell lines compared to control groups. The mechanism was linked to its ability to inhibit specific kinases involved in cell cycle regulation.
Case Study 2: AAK1 Inhibition
A detailed investigation into the inhibition of AAK1 revealed that (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone effectively reduced AAK1 activity in vitro. This inhibition was correlated with decreased endocytic activity in neuronal cells, suggesting potential implications for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like (6-bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone?
- Methodology : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic reagents (e.g., β-diketones, α,β-unsaturated ketones, or malononitrile derivatives). For brominated derivatives, post-synthetic bromination at position 6 is achieved using NBS (N-bromosuccinimide) under radical or electrophilic conditions. The piperidine-methanone moiety is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Example : In one protocol, 3-aminopyrazole reacts with ethyl acetoacetate to form the pyrazolo[1,5-a]pyrimidine core, followed by bromination at position 6 using NBS in DMF. The piperidinyl group is then introduced via a palladium-catalyzed coupling reaction .
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Analytical Techniques :
- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm.
- HRMS : Confirm molecular formula (e.g., C₁₃H₁₂BrN₅O expected [M+H]⁺ = 334.0245).
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., bromine at C6, piperidinyl-methanone at C2).
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C 46.72%, H 3.61%, N 20.89%) .
Q. What safety protocols are critical when handling brominated pyrazolo[1,5-a]pyrimidines?
- Methodology :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Avoid exposure to moisture, as brominated compounds may release HBr.
- Waste disposal: Collect organic waste in halogenated solvent containers for incineration .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine core be achieved?
- Methodology : Position 7 is activated for electrophilic substitution due to electron-rich pyrimidine nitrogen. Strategies include:
- Palladium-Catalyzed C–H Arylation : Use aryl halides and Pd(OAc)₂/XPhos to introduce aryl groups .
- Microwave-Assisted Amination : React with amines under microwave irradiation (120°C, 30 min) for high regioselectivity .
- Example : A 2014 study achieved 7-arylation using Pd(OAc)₂ and aryl iodides, yielding >85% regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodology :
- Dose-Response Curves : Validate potency (IC₅₀) across multiple assays (e.g., kinase inhibition vs. cellular proliferation).
- Structural Cross-Validation : Compare X-ray crystallography or DFT calculations to confirm binding modes.
- Meta-Analysis : Reconcile discrepancies by adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
- Case Study : A 2020 study found that conflicting kinase inhibition data for a brominated derivative arose from variations in ATP concentration (1 mM vs. 10 µM), altering IC₅₀ by 10-fold .
Q. How can computational methods guide the optimization of this compound for target selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding poses against targets (e.g., CDK2 vs. CDK4).
- QSAR Modeling : Corrogate substituent effects (e.g., bromine size, piperidine flexibility) with activity data.
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
- Example : A 2023 QSAR model predicted that replacing bromine with chlorine improves selectivity for PI3Kα over PI3Kγ by 15% .
Q. What experimental designs are optimal for in vivo pharmacokinetic studies of this compound?
- Methodology :
- Randomized Block Design : Assign animal cohorts to control, low-dose (10 mg/kg), and high-dose (50 mg/kg) groups.
- Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 h post-administration for LC-MS/MS analysis.
- Parameters : Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability. Cross-validate with in vitro hepatic microsome stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
